Deudomperidone

説明

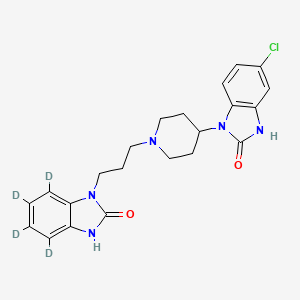

Structure

3D Structure

特性

IUPAC Name |

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i1D,2D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-GYABSUSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCCN3CCC(CC3)N4C5=C(C=C(C=C5)Cl)NC4=O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121525-08-2 | |

| Record name | DEUDOMPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0VIB0W8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Domperidone's Mechanism of Action in Gastroparesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastroparesis, a debilitating motility disorder characterized by delayed gastric emptying, presents a significant therapeutic challenge. Domperidone (B1670879), a peripherally selective dopamine (B1211576) D2 receptor antagonist, has emerged as a valuable prokinetic agent in the management of this condition. This technical guide provides an in-depth exploration of the core mechanism of action of domperidone in gastroparesis, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. By elucidating the intricate molecular and physiological effects of domperidone, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and the development of novel therapeutic agents.

Introduction

Gastroparesis is a syndrome characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction of the stomach.[1] Symptoms include nausea, vomiting, early satiety, postprandial fullness, bloating, and upper abdominal pain. The condition can be idiopathic, associated with diabetes mellitus, or occur post-surgically. The pathophysiology of gastroparesis is complex and can involve abnormalities in fundic accommodation, antral hypomotility, gastric dysrhythmias, and pyloric dysfunction.

Domperidone's therapeutic efficacy in gastroparesis stems from its targeted action on the dopamine D2 receptors in the upper gastrointestinal (GI) tract. Unlike other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, which minimizes the risk of central nervous system (CNS) side effects such as extrapyramidal symptoms.[2][3][4] This favorable safety profile, coupled with its prokinetic and antiemetic properties, makes domperidone a critical tool in the symptomatic management of gastroparesis.[2][5]

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of domperidone in gastroparesis is its antagonism of dopamine D2 receptors located on the cholinergic neurons of the myenteric plexus in the stomach and duodenum.[4][6]

The Role of Dopamine in Gastric Motility

Dopamine, a key neurotransmitter in the gut, exerts an inhibitory effect on gastrointestinal motility.[7] It acts on D2 receptors on cholinergic nerve endings, suppressing the release of acetylcholine (B1216132) (ACh).[1][6] Acetylcholine is a major excitatory neurotransmitter in the enteric nervous system, responsible for stimulating smooth muscle contraction and promoting peristalsis. By inhibiting ACh release, dopamine leads to reduced gastric tone and motility, contributing to delayed gastric emptying.[1]

Domperidone's Prokinetic Effect

Domperidone competitively blocks the inhibitory effect of dopamine at the D2 receptors in the myenteric plexus.[6] This disinhibition of cholinergic neurons leads to an increased release of acetylcholine, resulting in:

-

Enhanced Antral Contractions: Increased acetylcholine stimulates the smooth muscles of the gastric antrum, leading to more forceful and coordinated contractions that are essential for grinding solid food and propelling it towards the pylorus.[8][9]

-

Improved Antroduodenal Coordination: Domperidone helps to coordinate the contractions between the antrum and the duodenum, a crucial step for efficient gastric emptying.[8]

-

Increased Lower Esophageal Sphincter (LES) Pressure: By enhancing cholinergic activity, domperidone increases the resting pressure of the LES, which can help to reduce symptoms of gastroesophageal reflux that are often associated with gastroparesis.[7][10]

Antiemetic Effect

In addition to its prokinetic effects, domperidone possesses potent antiemetic properties.[2][7] This is primarily due to its blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[7][11] The CTZ is located outside the blood-brain barrier, making it accessible to peripherally acting drugs like domperidone.[2][12] By antagonizing dopamine's action in the CTZ, domperidone effectively suppresses the signaling cascade that leads to nausea and vomiting.

Signaling Pathway of Domperidone's Prokinetic Action

The signaling cascade initiated by dopamine and antagonized by domperidone at the cholinergic nerve terminal is a key aspect of its mechanism of action.

Caption: Signaling pathway of domperidone's prokinetic action.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of domperidone in improving gastric motility and alleviating symptoms of gastroparesis has been quantified in numerous studies.

Table 1: Effect of Domperidone on Gastric Emptying

| Study | Dosage | Method | Baseline Gastric Retention (at 2 hours) | Gastric Retention with Domperidone (at 2 hours) | p-value |

| Soykan et al. (1997)[2] | 40-120 mg/day | Isotope-labeled solid meal | 87.3 ± 3.71% | 57.2 ± 5.04% | < 0.05 |

Table 2: Improvement in Gastroparesis Symptoms with Domperidone

| Study | Dosage | Symptom Assessment Tool | Baseline Symptom Score (Mean ± SEM) | Symptom Score with Domperidone (Mean ± SEM) | p-value |

| Soykan et al. (1997)[2] | 40-120 mg/day | 0-5 severity scale | 4.1 ± 0.22 | 1.3 ± 0.2 | < 0.05 |

| Parkman et al. (2016)[13] | 30-40 mg/day | CPGAS (+7 to 0 scale) | - | 2.7 ± 2.7 | < 0.01 |

| Pasricha et al. (2022)[14] | - | GCSI Total Score | - | Significant improvement | 0.003 |

| GCSI Nausea Subscale | - | Significant improvement | 0.003 | ||

| GCSI Fullness Subscale | - | Significant improvement | 0.005 | ||

| Upper Abdominal Pain Score | - | Significant improvement | 0.04 | ||

| GERD Score | - | Significant improvement | 0.05 | ||

| PAGI-QOL | - | Significant improvement | 0.05 | ||

| Romero et al. (2017)[11] | 10 mg TID | GCSI-DD (0-4 scale) | - | Significant improvement in overall symptoms, early satiety, and postprandial fullness | < 0.05 |

Table 3: Adverse Events Associated with Domperidone in Gastroparesis Trials

| Study | Reported Adverse Events | Incidence |

| Soykan et al. (1997)[2] | Gynecomastia | 3/17 patients |

| Parkman et al. (2016)[13] | Headache, tachycardia/palpitations, diarrhea | 44/115 patients reported side effects; 14 stopped treatment |

| Romero et al. (2017)[11] | Palpitations, headache, breast tenderness, menstrual bleeding, dizziness, drowsiness, chest pain, swelling, constipation | 5, 5, 2, 2, 1, 1, 1, 1, and 1 patient(s) respectively out of 34 |

| Cheu et al. (2023)[3][8] | QTc prolongation | 5% (95% CI: 3.32–8.62) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of domperidone's mechanism of action.

In Vitro Assessment of Domperidone's Effect on Gastrointestinal Smooth Muscle

This protocol is based on methodologies described in studies investigating the effects of dopamine and domperidone on gastric muscle contraction.[15]

Objective: To determine the effect of domperidone on dopamine-induced inhibition of cholinergic nerve-mediated smooth muscle contraction.

Materials:

-

Guinea pig stomach tissue

-

Krebs-Ringer bicarbonate solution

-

Dopamine hydrochloride

-

Domperidone

-

Organ bath with force-displacement transducers

-

Electrical field stimulation (EFS) electrodes

Procedure:

-

Circular muscle strips are prepared from the body of the guinea pig stomach.

-

The muscle strips are mounted in organ baths containing Krebs-Ringer bicarbonate solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

The strips are connected to force-displacement transducers to record isometric contractions.

-

After an equilibration period, the muscle strips are subjected to electrical field stimulation (EFS) to elicit cholinergic nerve-mediated contractions.

-

A dose-response curve for dopamine is generated by adding increasing concentrations of dopamine to the organ bath and measuring the inhibition of EFS-induced contractions.

-

The experiment is repeated in the presence of a fixed concentration of domperidone to determine its antagonistic effect on the dopamine-induced inhibition.

-

Control experiments are performed using atropine (a muscarinic receptor antagonist) and tetrodotoxin (a neuronal sodium channel blocker) to confirm the cholinergic and neuronal nature of the contractions.

Data Analysis: The inhibitory effect of dopamine and the antagonistic effect of domperidone are quantified by measuring the amplitude of the EFS-induced contractions. Schild analysis can be used to determine the affinity of domperidone for the D2 receptor.

Clinical Assessment of Gastric Emptying using Scintigraphy

This protocol is a standardized method for quantifying gastric emptying in a clinical research setting.[1][7][16][17]

Objective: To measure the rate of solid-phase gastric emptying.

Materials:

-

Standardized low-fat, egg-white meal (e.g., 120 g egg substitute, two slices of white bread, 30 g jam, and 120 mL water)

-

Technetium-99m (99mTc) sulfur colloid (a radiopharmaceutical)

-

Gamma camera

Procedure:

-

Patients are required to fast overnight.

-

The 99mTc sulfur colloid is incorporated into the egg-white portion of the meal.

-

The patient consumes the radiolabeled meal within a specified timeframe (e.g., 10 minutes).

-

Scintigraphic images are acquired immediately after meal ingestion (time 0) and at standardized intervals, typically at 1, 2, and 4 hours post-ingestion.

-

Patients remain in an upright or sitting position between imaging to avoid effects of posture on gastric emptying.

-

The amount of radioactivity remaining in the stomach at each time point is measured using the gamma camera.

Data Analysis: The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0. Delayed gastric emptying is diagnosed if the retention exceeds established normal values (e.g., >90% at 1 hour, >60% at 2 hours, >10% at 4 hours).

Assessment of Gastroparesis Symptoms using the Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a validated patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[18][19][20][21]

Objective: To quantify the severity of key gastroparesis symptoms.

Methodology:

-

The GCSI is a questionnaire that assesses nine key symptoms of gastroparesis: nausea, retching, vomiting, stomach fullness, not being able to finish a normal-sized meal, feeling excessively full after meals, loss of appetite, bloating, and the stomach or belly being visibly larger.[19][20]

-

These symptoms are grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[19][21]

-

Patients rate the severity of each symptom over the preceding two weeks on a Likert scale from 0 (none) to 5 (very severe).[18][19][21]

-

A total GCSI score is calculated as the average of the scores for the three subscales.

Experimental Workflow for a Clinical Trial Evaluating Domperidone

References

- 1. jnmjournal.org [jnmjournal.org]

- 2. The effect of chronic oral domperidone therapy on gastrointestinal symptoms, gastric emptying, and quality of life in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Domperidone improves gastroparesis symptoms :- Medznat [medznat.com.ua]

- 6. Effects of domperidone on gastric emptying: a crossover study using a continuous real-time 13C breath test (BreathID system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.emory.edu [med.emory.edu]

- 8. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Domperidone for Gastrointestinal Disorders · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. Therapeutic response to domperidone in gastroparesis: A prospective study using the GCSI-daily diary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Domperidone to Treat Symptoms of Gastroparesis: Benefits and Side Effects from a Large Single-Center Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Domperidone Therapy on Gastroparesis Symptoms: Results of a Dynamic Cohort Study by NIDDK Gastroparesis Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 16. How to Interpret Gastric Emptying Scintigraphy – ScienceOpen [scienceopen.com]

- 17. fda.gov [fda.gov]

- 18. houstonheartburn.com [houstonheartburn.com]

- 19. Gastroparesis Cardinal Symptom Index | Time of Care [timeofcare.com]

- 20. scispace.com [scispace.com]

- 21. Website [eprovide.mapi-trust.org]

Deudomperidone vs. Domperidone: A Comprehensive Pharmacokinetic Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102), a deuterated form of domperidone (B1670879), is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist in development for the treatment of gastroparesis. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms, has been employed to alter the metabolic pathway of domperidone, resulting in a distinct pharmacokinetic (PK) profile. This modification is designed to improve upon the safety and therapeutic window of domperidone by reducing peak plasma concentrations (Cmax) and extending the drug's half-life (t½), thereby minimizing the risk of adverse effects such as QT prolongation. This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and domperidone, incorporating available clinical trial data, experimental methodologies, and a visual representation of the metabolic pathway modification.

Introduction to this compound and the Rationale for Deuteration

Domperidone is an established prokinetic and antiemetic agent used in many countries for the management of gastroparesis and nausea. However, its use has been associated with concerns regarding cardiac safety, specifically QT interval prolongation, which is linked to high peak plasma concentrations. This compound was developed to address this limitation. The substitution of hydrogen with deuterium at specific metabolic sites creates a stronger chemical bond, which can slow down the rate of metabolism by cytochrome P450 enzymes, primarily CYP3A4 for domperidone.[1] This "kinetic isotope effect" is the fundamental principle behind the altered pharmacokinetic profile of this compound. The intended outcome is a more favorable safety profile, allowing for chronic use in conditions like gastroparesis.[2][3][4][5]

Comparative Pharmacokinetic Parameters

Clinical studies have demonstrated significant differences in the pharmacokinetic profiles of this compound and domperidone. While specific quantitative data for this compound from head-to-head comparative studies are not yet fully published, results from Phase 1 single and multiple ascending dose studies, as well as a thorough QT study, have provided a clear qualitative and partially quantitative picture of its altered pharmacokinetics.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for both this compound and domperidone from various clinical trials. It is important to note that the data are compiled from separate studies and direct comparison should be made with caution.

Table 1: Pharmacokinetic Parameters of this compound (CIN-102) in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Study Type |

| 30 mg | Data not publicly available | Data not publicly available | Data not publicly available | > Twice that of domperidone | Thorough QT Study[2][6] |

| 100 mg | Data not publicly available | Data not publicly available | Data not publicly available | > Twice that of domperidone | Thorough QT Study[2][6] |

| 5-120 mg | Substantially reduced vs. domperidone | Data not publicly available | Data not publicly available | > Twice that of domperidone | Phase 1 SAD[6] |

| up to 60 mg BID | Substantially reduced vs. domperidone | Data not publicly available | Data not publicly available | > Twice that of domperidone | Phase 1 MAD[6] |

Table 2: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers

| Dose | Formulation | Cmax (ng/mL) (Mean ± SD) | Tmax (hr) (Mean ± SD) | t½ (hr) (Mean ± SD) | Study |

| 10 mg | Tablet | 17.13 ± 9.62 | 0.87 ± 0.58 | Not explicitly stated | [7] |

| 20 mg | Tablet (base) | 18.8 (mean) | 0.9 (mean) | 12.6 - 16.0 (range) | [2][3] |

| 20 mg | Tablet (maleate) | 15.0 (mean) | 1.2 (mean) | 12.6 - 16.0 (range) | [2][3] |

| 20 mg | Solution | 20.7 (mean) | 0.6 (mean) | 12.6 - 16.0 (range) | [2][3] |

| 20 mg | Tablet | 50 ± 32 | 0.8 ± 0.7 | 7.8 ± 1.6 |

Key Pharmacokinetic Differences

-

Cmax (Maximum Plasma Concentration): this compound exhibits a substantially lower Cmax compared to therapeutic doses of non-deuterated domperidone.[6] This blunted peak concentration is a key design feature aimed at reducing the risk of concentration-dependent adverse effects, such as cardiac arrhythmias.[2][5][8]

-

t½ (Half-life): The elimination half-life of this compound is more than double that of domperidone.[6] This prolonged half-life allows for more sustained plasma concentrations, potentially leading to a more consistent therapeutic effect and less frequent dosing.

-

AUC (Area Under the Curve): While specific AUC data for this compound is not yet available, the extended half-life suggests a potentially larger AUC compared to an equivalent dose of domperidone, indicating greater overall drug exposure over time.

Experimental Protocols

The methodologies employed in the clinical evaluation of this compound and domperidone are crucial for understanding and comparing their pharmacokinetic profiles.

This compound (CIN-102) Clinical Trials

-

Phase 1 Single Ascending Dose (SAD) Study: Healthy subjects received single doses of this compound ranging from 5 mg to 120 mg to evaluate safety, tolerability, and pharmacokinetics.[6]

-

Phase 1 Multiple Ascending Dose (MAD) Study: Healthy subjects received multiple doses of this compound up to 60 mg twice daily to assess the pharmacokinetic profile at steady state and further evaluate safety.[6]

-

Thorough QT/QTc Study: A randomized, double-blind, placebo- and active-controlled, single-dose, crossover study was conducted in healthy subjects to assess the effect of therapeutic (30 mg) and supratherapeutic (100 mg) doses of this compound on cardiac repolarization.[2][8] Plasma samples were collected to analyze the pharmacokinetic profile of this compound.

Domperidone Bioavailability and Bioequivalence Studies

-

Study Design: A typical study design for assessing the pharmacokinetics of domperidone is a randomized, single-dose, two-way crossover study in healthy volunteers under fasting conditions.[7]

-

Dosing and Sample Collection: Following administration of a single oral dose (e.g., 10 mg or 20 mg), serial blood samples are collected over a period of 48 to 72 hours.[7]

-

Bioanalytical Method: Plasma concentrations of domperidone are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This method offers high sensitivity and specificity for the quantification of domperidone in biological matrices. The lower limit of quantification (LLOQ) for domperidone in plasma is often in the range of 0.1 to 1 ng/mL.

Signaling Pathways and Experimental Workflows

Deuteration and its Impact on Domperidone Metabolism

The deuteration of domperidone directly influences its metabolic pathway, leading to the observed changes in its pharmacokinetic profile. The following diagram illustrates this concept.

Caption: Impact of Deuteration on Domperidone Metabolism.

Pharmacokinetic Study Workflow

The workflow for a typical pharmacokinetic study involves several key stages, from volunteer recruitment to data analysis.

Caption: Standard Workflow for a Clinical Pharmacokinetic Study.

Conclusion

The deuteration of domperidone to create this compound results in a significantly altered and potentially more favorable pharmacokinetic profile. The key advantages of this compound include a blunted peak plasma concentration and a prolonged elimination half-life. These modifications are intended to reduce the risk of concentration-dependent adverse effects, particularly cardiac toxicity, and may allow for a more sustained therapeutic effect with less frequent dosing. While further publication of detailed quantitative data from comparative clinical trials is anticipated, the current evidence strongly suggests that this compound represents a promising therapeutic alternative to domperidone for the chronic management of gastroparesis and other gastrointestinal motility disorders. The ongoing and completed clinical trials will provide a more definitive understanding of the clinical implications of these pharmacokinetic differences.

References

- 1. A Thorough QT Study To Evaluate the Effects of Therapeutic and Supratherapeutic Doses of Delafloxacin on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cindome.com [cindome.com]

- 3. cinrx.com [cinrx.com]

- 4. CIN-102 for Gastroparesis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. cinrx.com [cinrx.com]

- 7. CinDome Pharma announces successful completion of thorough QT study of CIN-102 (this compound) in healthy subjects. - BioSpace [biospace.com]

- 8. cinrx.com [cinrx.com]

Deudomperidone: A Technical Deep Dive into D2/D3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deudomperidone (CIN-102) is a novel, peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist currently under investigation for the treatment of gastroparesis. As a deuterated analog of domperidone (B1670879), this compound is engineered to exhibit an improved pharmacokinetic profile, aiming for sustained efficacy and a reduction in the cardiac liabilities associated with its parent compound. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action as a dopamine D2 and D3 receptor antagonist. This document details its chemical properties, the rationale for its development, available (and inferred) pharmacological data, and the experimental methodologies relevant to its characterization.

Introduction to this compound

This compound is a new chemical entity developed to address the significant unmet medical need for a safe and effective long-term treatment for gastroparesis, a condition characterized by delayed gastric emptying. Domperidone, a widely used prokinetic and antiemetic outside the United States, effectively antagonizes D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone. However, concerns over its potential to cause QT prolongation have limited its availability.

This compound was developed through the strategic replacement of specific hydrogen atoms with deuterium (B1214612) in the domperidone structure. This isotopic substitution is designed to alter the drug's metabolism, leading to a blunted peak plasma concentration (Cmax) and an extended half-life. These modifications are intended to maintain or enhance therapeutic efficacy while minimizing the risk of cardiac side effects.

Chemical Structure:

-

IUPAC Name: 3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one

-

Chemical Formula: C₂₂H₂₀D₄ClN₅O₂

-

Molar Mass: 429.94 g·mol⁻¹

Mechanism of Action: Dopamine D2 and D3 Receptor Antagonism

This compound functions as a selective antagonist of the dopamine D2 and D3 receptors. These G protein-coupled receptors (GPCRs) are key regulators of various physiological processes. In the context of gastroparesis, the relevant receptors are located peripherally, outside the blood-brain barrier.

The prokinetic effects of this compound are mediated by the blockade of D2 receptors in the upper gastrointestinal tract. This antagonism enhances esophageal peristalsis, increases lower esophageal sphincter pressure, and improves gastric motility and emptying. Its antiemetic properties arise from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

Preclinical Safety and Toxicology of Deudomperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deudomperidone (CIN-102) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist in development for the treatment of gastroparesis.[1][2] As a deuterated analog of domperidone (B1670879), this compound is engineered to offer an improved pharmacokinetic profile, aiming for sustained efficacy while mitigating the known cardiac risks associated with its parent compound.[3][4][5] This technical guide provides a comprehensive overview of the preclinical safety and toxicology of this compound, drawing from available data and the extensive knowledge base of domperidone to inform researchers, scientists, and drug development professionals. Due to the limited public availability of specific preclinical studies on this compound, this guide leverages comparative clinical safety data and the established preclinical profile of domperidone to construct a thorough assessment.

Introduction

Gastroparesis is a debilitating condition characterized by delayed gastric emptying without mechanical obstruction, leading to symptoms such as nausea, vomiting, and bloating.[5][6] Domperidone, a widely used treatment for gastroparesis outside the United States, has faced regulatory hurdles, including non-approval in the U.S., primarily due to its association with QT interval prolongation and subsequent cardiac arrhythmias.[1][3] this compound, developed by CinDome Pharma, a subsidiary of CinRx Pharma, represents a strategic approach to retain the prokinetic and antiemetic benefits of domperidone while enhancing its safety profile.[1][6] Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can alter a drug's metabolism, often leading to a blunted peak plasma concentration (Cmax) and an extended half-life, which may reduce the risk of concentration-dependent off-target effects.[7]

This guide will delve into the mechanism of action, preclinical safety pharmacology, toxicology, and the available clinical safety findings pertinent to the preclinical assessment of this compound.

Mechanism of Action

This compound, like domperidone, functions as a selective antagonist of the dopamine D2 and D3 receptors.[2] Its therapeutic effects in gastroparesis are mediated by blocking dopamine receptors in the gastrointestinal tract, which enhances gastric motility and accelerates gastric emptying.[8][9] It also exerts an antiemetic effect by acting on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.[8] A key feature of this compound is its peripheral selectivity, with minimal penetration across the blood-brain barrier, thereby reducing the risk of central nervous system side effects such as extrapyramidal symptoms that can be associated with other dopamine antagonists like metoclopramide.[8][9][10]

Signaling Pathway

The gastrokinetic action of this compound is understood to involve the antagonism of dopamine's inhibitory effect on cholinergic neurons in the myenteric plexus. Dopamine normally inhibits the release of acetylcholine (B1216132), a neurotransmitter that stimulates gastric muscle contraction. By blocking D2 receptors on these neurons, this compound disinhibits acetylcholine release, leading to increased gastric motility.

Caption: this compound's antagonism of D2 receptors enhances gastric motility.

Preclinical Safety Pharmacology

A standard preclinical safety pharmacology program evaluates the potential adverse effects of a drug candidate on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. While specific reports on this compound are not publicly available, the focus of its development provides a clear indication of the key areas of investigation.

Cardiovascular Safety

The primary concern with domperidone is its potential to prolong the QT interval, which can lead to life-threatening cardiac arrhythmias. Therefore, the cardiovascular safety of this compound is a critical component of its preclinical and clinical evaluation.

Experimental Protocol (Typical for hERG Assay):

A crucial in vitro assay in cardiovascular safety assessment is the human Ether-à-go-go-Related Gene (hERG) potassium channel assay.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Methodology: Patch-clamp electrophysiology (manual or automated) is used to measure the hERG current in response to a voltage stimulus.

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

A baseline hERG current is established.

-

Cells are perfused with increasing concentrations of the test compound (this compound) and a positive control (e.g., a known hERG blocker like E-4031).

-

The effect on the hERG current is measured, and the concentration required to inhibit the current by 50% (IC50) is calculated.

-

-

Endpoint: The primary endpoint is the IC50 value, which indicates the potency of the drug to block the hERG channel. A higher IC50 value suggests a lower risk of QT prolongation.

Expected Outcome for this compound:

Given that this compound is designed to have a better cardiac safety profile than domperidone, it is expected that in preclinical in vitro and in vivo studies, this compound would demonstrate a significantly weaker inhibition of the hERG channel and a reduced effect on QT interval prolongation in animal models compared to domperidone.

Clinical Corroboration:

A thorough QT (TQT) study in healthy human subjects has been completed for this compound (CIN-102).[1][7] The results demonstrated that at both therapeutic and supratherapeutic doses (approximately 5-fold greater than maximum therapeutic concentrations), this compound had no clinically meaningful effect on the QT/QTc interval, heart rate, or cardiac conduction.[1][7][11] This clinical finding strongly supports the hypothesis that the preclinical cardiovascular safety profile of this compound is favorable.

| Thorough QT Study Results for this compound (CIN-102) | |

| Parameter | Finding |

| Effect on QT/QTc Interval | No clinically relevant effect at therapeutic and supratherapeutic doses.[1][7] |

| Upper Bound of 90% CI of ΔΔQTcF | Below 10 ms (B15284909) at all time points for both 30 mg and 100 mg doses.[7] |

| Concentration-QTc Analysis | An effect exceeding 10 ms can be excluded up to plasma concentrations of ~92 ng/mL.[7] |

| Effect on Heart Rate and Cardiac Conduction | No clinically relevant effects.[1][7] |

Central Nervous System (CNS) and Respiratory Safety

Standard preclinical safety pharmacology would also include an assessment of CNS and respiratory function in animals. For this compound, which is designed to be peripherally selective, these studies would be expected to show a lack of CNS-related adverse effects.

Experimental Protocol (Typical for Irwin Screen in Rodents):

-

Animal Model: Rats or mice.

-

Procedure: A battery of observational tests is conducted to assess behavioral and physiological changes after administration of the test compound across a range of doses.

-

Parameters Observed:

-

Behavioral: Alertness, grooming, motor activity, coordination.

-

Neurological: Reflexes (e.g., pinna, corneal), muscle tone.

-

Autonomic: Salivation, lacrimation, pupil size.

-

-

Endpoint: A profile of the drug's effects on CNS function is generated.

Expected Outcome for this compound:

Consistent with its peripheral action, this compound is expected to show a clean CNS safety profile with no significant behavioral, neurological, or autonomic changes at therapeutically relevant doses. This aligns with the known properties of domperidone, which does not readily cross the blood-brain barrier.[8]

Preclinical Toxicology

Preclinical toxicology studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials. These studies include single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent), as well as genotoxicity and reproductive toxicology assessments.

General Toxicology

While specific repeat-dose toxicology study results for this compound are not publicly available, we can infer the expected findings from the known profile of domperidone and the goals of the this compound program.

Experimental Protocol (Typical for a 28-day Repeat-Dose Study in Dogs):

-

Animal Model: Beagle dogs.

-

Groups: Multiple dose groups (low, mid, high) of this compound, a vehicle control group, and potentially a domperidone comparator group.

-

Administration: Daily oral administration for 28 days.

-

In-life Assessments: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).

-

Terminal Assessments: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues.

-

Endpoint: To identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.

Expected Outcome for this compound:

The toxicology profile of this compound is anticipated to be similar to that of domperidone, with the key difference being an improved cardiac safety margin. Any observed toxicities would be carefully compared to those of domperidone to confirm a superior or at least non-inferior safety profile.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential for a drug candidate to cause genetic mutations or chromosomal damage.

Experimental Workflow for Genotoxicity Assessment

Caption: A typical workflow for assessing the genotoxic potential of a new drug.

Expected Outcome for this compound:

Domperidone is not known to be genotoxic. Therefore, it is highly probable that this compound would also be found to be non-genotoxic in a standard battery of in vitro and in vivo assays.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted in rodents, to assess the tumor-forming potential of a drug. These are generally required for drugs intended for chronic use.

Expected Outcome for this compound:

Carcinogenicity studies for domperidone have been conducted and did not reveal a significant carcinogenic potential relevant to human use. This compound would be expected to have a similar profile.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol (Typical for Embryo-Fetal Development Study):

-

Animal Model: Typically two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).

-

Procedure: Pregnant females are dosed with the test compound during the period of organogenesis.

-

Endpoint: Fetuses are examined near term for external, visceral, and skeletal malformations.

Preclinical Data on Domperidone:

Studies in rats have investigated the tissue distribution and placental transfer of domperidone.[12] After oral administration, high concentrations were found in the liver, kidney, and gastrointestinal tract, with limited distribution to the brain.[12] Domperidone does cross the placenta, although fetal concentrations are lower than maternal plasma levels.[12]

Expected Outcome for this compound:

The reproductive and developmental toxicology profile of this compound is expected to be comparable to that of domperidone. The modified pharmacokinetics of this compound might lead to differences in fetal exposure, which would be a key point of evaluation in such studies.

Pharmacokinetics and Metabolism

The rationale for developing this compound is rooted in altering the pharmacokinetics of domperidone to improve its safety.

| Pharmacokinetic Profile: this compound vs. Domperidone | |

| Parameter | This compound (CIN-102) |

| Peak Concentration (Cmax) | Designed to be blunted/lower.[7] |

| Half-life (t1/2) | Designed to be extended.[7] |

| Metabolism | Deuteration at key metabolic sites is intended to slow metabolism. |

| Blood-Brain Barrier Penetration | Does not readily cross.[10] |

Metabolism of Domperidone:

The primary metabolic pathways for domperidone in rats, dogs, and humans are aromatic hydroxylation and oxidative N-dealkylation.[13] The major metabolites are hydroxy-domperidone and 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid.[13] By strategically placing deuterium atoms on the molecule, the metabolism of this compound is slowed, leading to its altered pharmacokinetic profile.

Conclusion

The preclinical safety and toxicology profile of this compound is being established to support its development as a safer alternative to domperidone for the chronic treatment of gastroparesis. While specific preclinical study reports are not widely public, the development strategy and the extensive data on domperidone provide a strong basis for understanding its expected profile. The key differentiating feature of this compound is its significantly reduced potential for cardiac QT prolongation, a claim supported by clinical thorough QT study data.[1][7][11] The remainder of its preclinical profile, including general toxicology, genotoxicity, and reproductive toxicology, is anticipated to be similar to that of domperidone. As this compound advances through clinical trials, more data will become available to further solidify its safety and efficacy profile, offering potential for a much-needed long-term treatment option for patients with gastroparesis.[3][10]

References

- 1. cinrx.com [cinrx.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cinrx.com [cinrx.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. cinrx.com [cinrx.com]

- 6. cindome.com [cindome.com]

- 7. cindome.com [cindome.com]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CinDome doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]

- 11. CinRx Portfolio Company CinDome Pharma Presents Encouraging Data on this compound (CIN-102) at 2023 Digestive Disease Week® Conference [businesswire.com]

- 12. On the pharmacokinetics of domperidone in animals and man II. Tissue distribution, placental and milk transfer of domperidone in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the pharmacokinetics of domperidone in animals and man III. Comparative study on the excretion and metabolism of domperidone in rats, dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Deudomperidone (CIN-102): A Technical Overview of its Development for Diabetic and Idiopathic Gastroparesis

Introduction

Gastroparesis is a debilitating chronic disorder characterized by delayed gastric emptying in the absence of a mechanical obstruction, with symptoms including nausea, vomiting, bloating, early satiety, and abdominal pain. The two primary etiologies are diabetic and idiopathic. In the United States, an estimated 12 to 16 million people experience symptoms of gastroparesis, a number that is growing in parallel with the incidence of diabetes.[1][2] Currently, there is a significant unmet medical need for a safe and effective long-term treatment.[1][2][3][4] Metoclopramide (B1676508) is the only FDA-approved medication, but its use is limited by a black box warning for tardive dyskinesia.[2] Domperidone (B1670879), a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, is a first-line therapy in many countries but is not approved in the U.S. due to concerns over cardiac arrhythmias associated with QT interval prolongation.[1][2][3][5]

Deudomperidone (CIN-102), a new chemical entity, has been engineered to address this therapeutic gap. It is a deuterated, novel formulation of domperidone designed to retain the prokinetic and antiemetic efficacy while significantly reducing the risk of cardiac side effects.[3][6]

Core Tenets of this compound Development

Mechanism of Action

This compound is a peripherally selective dopamine D2 and D3 receptor antagonist.[5][7][8] By blocking these receptors in the upper gastrointestinal tract, it enhances gastric motility and accelerates gastric emptying.[9] Simultaneously, its action on the chemoreceptor trigger zone (CTZ), which lies outside the blood-brain barrier, produces an antiemetic effect, mitigating nausea and vomiting.[9] Unlike metoclopramide, this compound does not readily cross the blood-brain barrier, minimizing the risk of central nervous system side effects like tardive dyskinesia.[2][6]

Pharmacokinetic Engineering for Safety

The central innovation in this compound's design is the use of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. The substitution of deuterium for hydrogen at specific molecular locations creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds.[8] This modification alters the drug's metabolism, primarily by cytochrome P450 enzymes in the liver.[8][9]

The intended and observed effects of this deuteration are:

-

Blunted Peak Plasma Concentration (Cmax): Compared to standard domperidone, this compound achieves a substantially lower maximum concentration in the blood.[8][10]

-

Extended Half-life: The metabolic alteration results in a longer half-life, more than twice that typically seen with non-deuterated domperidone.[8][10]

This altered pharmacokinetic profile is engineered to provide sustained therapeutic effects while keeping plasma concentrations below the threshold associated with cardiac risks, particularly QT prolongation.[3][6][10]

Clinical Development Program

This compound is being evaluated in two parallel Phase 2, randomized, double-blind, placebo-controlled, multicenter trials for diabetic gastroparesis and idiopathic gastroparesis.

Table 1: this compound Phase 2 Clinical Trial Protocols

| Parameter | envision3D (Diabetic Gastroparesis) | envisionGI (Idiopathic Gastroparesis) |

| NCT Identifier | NCT05832151[11] | Not explicitly stated, but study is ongoing[1][3] |

| Primary Objective | Evaluate the efficacy and safety of this compound in adults with diabetic gastroparesis.[11][12] | Evaluate the efficacy and safety of this compound in adults with idiopathic gastroparesis.[1][13][14] |

| Patient Population | Adults (≥18 years) with a diagnosis of Type 1 or Type 2 diabetes and a current diagnosis of diabetic gastroparesis confirmed by delayed gastric emptying test (e.g., GEBT, scintigraphy).[12] | Adults with a diagnosis of idiopathic gastroparesis.[1][15][16] |

| Key Exclusions | Known causes of gastroparesis other than diabetes (e.g., post-surgical, viral).[12] | Not detailed in results. |

| Intervention Arms | This compound (dose not specified) vs. Placebo.[11][17] | This compound 10 mg BID, this compound 15 mg BID, vs. Placebo for CIN-102 BID.[13][14] |

| Treatment Duration | 12-week double-blind treatment period.[11][17] | 12-week double-blind treatment period.[13][14] |

| Total Study Duration | Approximately 18 weeks (including screening, lead-in, and follow-up).[17] | Up to 18 weeks.[16] |

| Target Enrollment | Approximately 400 subjects.[3][17] | Not specified. |

| Status | Enrollment complete as of September 2025.[3][4] | Ongoing and enrolling as of September 2025.[3][4] |

| Expected Topline Data | Q1 2026.[3][4] | Mid-2026.[3][4] |

Experimental Protocols & Workflow

The clinical trials follow a structured protocol to assess efficacy and safety rigorously.

Key Experimental Methodologies:

-

Screening and Lead-in: This period involves initial assessments, obtaining informed consent, and confirming eligibility. A key procedure is the Gastric Emptying Breath Test (GEBT) or gastric scintigraphy to provide a baseline measurement of delayed gastric emptying.[11][12]

-

Patient-Reported Outcomes (PROs): Throughout the treatment period, participants complete daily diaries to record symptoms such as nausea, vomiting, bloating, and early satiety. These PROs are crucial for assessing the primary efficacy endpoints.[11][12]

-

Safety Monitoring: Safety is assessed continuously from the time of informed consent through the follow-up period. This includes monitoring for adverse events (AEs) and clinically meaningful laboratory abnormalities.[6][17]

Focus on Cardiac Safety: The Thorough QT Study

The primary safety concern with domperidone is its potential to prolong the QT interval, a measure of cardiac repolarization, which can increase the risk of serious ventricular arrhythmias.[3][18][19] A definitive "thorough QT/QTc" (tQT) study was therefore critical in the development of this compound to demonstrate its superior cardiac safety profile.

The study was a randomized, double-blind, placebo- and active-controlled crossover study in healthy volunteers, designed according to FDA guidance.[5][10]

Table 2: Summary of this compound Thorough QT (tQT) Study

| Parameter | Details |

| Study Design | Randomized, partially double-blind, placebo- and active-controlled, single-dose, 4-period crossover study in healthy subjects (18-55 years).[5][10] |

| Treatment Arms | 1. This compound 30 mg (therapeutic exposure) 2. This compound 100 mg (supratherapeutic exposure, ~5x therapeutic) 3. Placebo 4. Moxifloxacin 400 mg (open-label positive control)[10] |

| Primary Assessment | Effect on cardiac repolarization (QT/QTc interval) measured by serial ECGs up to 48 hours post-dose.[5][10] |

| Key Finding | No clinically meaningful effect on the QT/QTc interval was observed at either therapeutic or supratherapeutic concentrations of this compound.[5][10] |

| Quantitative Result | The upper bound of the 90% confidence interval for the change from baseline in QTcF (ΔΔQTcF) was below the 10 ms (B15284909) regulatory threshold of concern at all time points for both this compound doses.[10] |

| Concentration-QTc Analysis | A very shallow slope (0.14 ms per ng/mL) confirmed a low risk, with an effect exceeding 10 ms excluded up to plasma concentrations of ~92 ng/mL, approximately 5 times the therapeutic steady-state concentration.[10] |

| Conclusion | The study successfully demonstrated that this compound does not have a clinically relevant effect on cardiac repolarization, confirming its improved cardiac safety profile compared to the concerns associated with domperidone.[5][10] |

digraph "Development_Rationale" { node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Domperidone [label="Domperidone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Established Efficacy\n(Prokinetic & Antiemetic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SafetyIssue [label="Safety Concern\n(QT Prolongation Risk)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoApproval [label="Not Approved in U.S.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound [label="this compound (CIN-102)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deuteration [label="Pharmacokinetic Engineering\n(Deuteration)", fillcolor="#FBBC05", fontcolor="#202124"]; AlteredPK [label="Altered PK Profile\n- Lower Cmax\n- Longer Half-life", fillcolor="#FFFFFF", color="#202124"]; MaintainedEfficacy [label="Maintain Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImprovedSafety [label="Improved Cardiac Safety\n(No QT Prolongation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Goal [label="Potential for U.S. Approval for\nLong-Term Gastroparesis Treatment", shape=ellipse, fillcolor="#FFFFFF", color="#202124"];

Domperidone -> Efficacy; Domperidone -> SafetyIssue; SafetyIssue -> NoApproval;

This compound -> Deuteration; Deuteration -> AlteredPK; AlteredPK -> MaintainedEfficacy; AlteredPK -> ImprovedSafety;

Efficacy -> MaintainedEfficacy [style=dashed, label="Retain"]; SafetyIssue -> ImprovedSafety [style=dashed, label="Address"];

MaintainedEfficacy -> Goal; ImprovedSafety -> Goal; }

Conclusion and Future Outlook

The development program for this compound (CIN-102) is strategically designed to address a critical unmet need for a safe, effective, and tolerable long-term therapy for millions of patients with diabetic and idiopathic gastroparesis.[3][4] By leveraging pharmacokinetic engineering through deuteration, this compound aims to preserve the proven efficacy of a dopamine D2/D3 antagonist while mitigating the cardiac safety concerns that have prevented domperidone's approval in the United States.[3][6]

Data from the thorough QT study have already confirmed a significantly improved cardiac safety profile.[5][10] The ongoing Phase 2 envision3D and envisionGI trials are poised to provide crucial efficacy and safety data in the target patient populations. With topline results from the diabetic gastroparesis study expected in early 2026 and the idiopathic study in mid-2026, this compound represents a promising potential therapeutic advancement for the management of this chronic and debilitating condition.[3][4]

References

- 1. CinDome Pharma Announces First Patient Dosed in the envisionGI Phase 2 Clinical Trial of this compound (CIN-102) for the Treatment of Idiopathic Gastroparesis - BioSpace [biospace.com]

- 2. cindome.com [cindome.com]

- 3. cinrx.com [cinrx.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. cinrx.com [cinrx.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. cinrx.com [cinrx.com]

- 9. m.youtube.com [m.youtube.com]

- 10. cindome.com [cindome.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Study to Evaluate the Efficacy and Safety of CIN-102 (this compound) in Adults With Diabetic Gastroparesis [ctv.veeva.com]

- 13. A Study to Evaluate the Efficacy and Safety of CIN-102 (this compound) in Adult Subjects With Idiopathic Gastroparesis. | Clinical Research Trial Listing [centerwatch.com]

- 14. A Study to Evaluate the Efficacy and Safety of CIN-102 (this compound) in Adult Subjects With Idiopathic Gastroparesis. [ctv.veeva.com]

- 15. Idiopathic Gastroparesis Clinical Trial | Envision GI [gastroparesisstudy.com]

- 16. lvresearch.com [lvresearch.com]

- 17. CinDome doses first patient in Phase II trial of this compound [clinicaltrialsarena.com]

- 18. A meta-analysis on the cardiac safety profile of domperidone compared to metoclopramide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Domperidone safety: a mini-review of the science of QT prolongation and clinical implications of recent global regulatory recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

effect of deuterium substitution on domperidone metabolism

An In-Depth Technical Guide: The Effect of Deuterium (B1214612) Substitution on Domperidone (B1670879) Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domperidone, a peripheral dopamine (B1211576) D2/D3 receptor antagonist, is an effective prokinetic and antiemetic agent. However, its clinical use, particularly in the United States, has been hampered by extensive first-pass metabolism and a dose-dependent risk of cardiac QT prolongation associated with high peak plasma concentrations. This technical guide explores the strategic application of deuterium substitution to mitigate these liabilities. Deudomperidone (CIN-102), a deuterated isotopologue of domperidone, has been engineered to alter its metabolic fate. By replacing hydrogen atoms at sites of metabolism with more stable deuterium atoms, the rate of metabolic clearance is reduced. Clinical data from Phase 1 studies demonstrate that this modification successfully blunts the peak plasma concentration (Cmax) and more than doubles the elimination half-life compared to non-deuterated domperidone.[1] This altered pharmacokinetic profile is designed to maintain therapeutic efficacy while significantly reducing the risk of cardiac side effects, offering a promising path forward for a safer, long-term treatment for gastroparesis.[2][3]

Introduction: The Rationale for Deuterating Domperidone

Domperidone is a benzimidazole (B57391) derivative that functions as a selective peripheral antagonist of dopamine D2 and D3 receptors.[4] It does not readily cross the blood-brain barrier, thereby minimizing extrapyramidal side effects common to other dopamine antagonists like metoclopramide. Its clinical utility lies in its gastrokinetic and antiemetic properties, making it a first-line therapy for gastroparesis, nausea, and vomiting in many countries.[1]

Despite its efficacy, domperidone's development has faced two primary hurdles:

-

Extensive First-Pass Metabolism: Domperidone undergoes rapid and extensive metabolism in the gut wall and liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] This results in low and variable oral bioavailability.

-

Cardiac Safety Concerns: High peak plasma concentrations (Cmax) of domperidone have been linked to an increased risk of QT interval prolongation and serious cardiac arrhythmias.[7] This has led to restrictions on its use and has prevented its approval in the United States.[3]

Deuterium substitution offers a strategic approach to address these challenges. The underlying principle is the kinetic isotope effect (KIE) , where the replacement of a hydrogen atom with its heavier, stable isotope, deuterium, strengthens the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Since CYP450-mediated metabolism often involves the rate-limiting cleavage of a C-H bond, this substitution can significantly slow down the metabolic process.[8]

For domperidone, this translates into a targeted strategy: by deuterating the molecular "soft spots" susceptible to CYP3A4-mediated oxidation, its metabolic rate can be decreased. The intended and observed outcome is an improved pharmacokinetic (PK) profile characterized by:

-

Reduced peak plasma concentration (Cmax), lowering the risk of concentration-dependent toxicities.[1]

-

Extended plasma half-life (t½), allowing for sustained therapeutic exposure.[1]

This guide details the metabolic pathways of domperidone and the demonstrated effects of deuteration on its clinical pharmacology.

The Metabolic Pathways of Domperidone

The metabolism of domperidone is well-characterized and occurs primarily via two major routes, both predominantly catalyzed by the CYP3A4 isozyme.[6]

-

Aromatic Hydroxylation: The addition of a hydroxyl group to one of the benzimidazolone rings.

-

N-dealkylation: The cleavage of the N-C bond at the piperidine (B6355638) nitrogen.

These pathways lead to the formation of several key metabolites, as identified in studies using human liver microsomes (HLMs).[6] The principal metabolites are:

-

M-I: 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid

-

M-II: 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one

-

M-III: 5-hydroxydomperidone

The formation of all three major metabolites follows Michaelis-Menten kinetics and is potently inhibited by the specific CYP3A4 inhibitor, ketoconazole.[6][9] While other CYP isoforms (CYP1A2, 2B6, 2C8, and 2D6) can hydroxylate domperidone to a lesser extent, CYP3A4 is the primary catalyst for its overall metabolism.[5][6]

Impact of Deuteration on Domperidone Metabolism & Pharmacokinetics

The deuterated version of domperidone, this compound (CIN-102), was specifically designed to slow the rate of metabolism by CYP3A4.[1] This alteration has profound and clinically beneficial effects on its pharmacokinetic profile.

In Vitro Metabolism Kinetics of Domperidone

In vitro studies using human liver microsomes (HLMs) have been crucial for elucidating the kinetics of domperidone metabolism. While direct comparative data for this compound is not publicly available, the kinetic parameters for the parent compound provide a baseline for understanding the sites where deuteration would have the greatest impact. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, has been determined for the formation of the major metabolites.

Table 1: Michaelis-Menten Constants (Km) for Domperidone Metabolite Formation in Human Liver Microsomes (HLMs)

| Metabolite | Formation Pathway | Mean Km (µM) | Data Source |

|---|---|---|---|

| M-I | N-dealkylation | 12.4 | [6] |

| M-II | N-dealkylation | 11.9 | [6] |

| M-III | Aromatic Hydroxylation | 12.6 | [6] |

| M3 (Hydroxylation) | Aromatic Hydroxylation | 36 | [9] |

| M1 (Hydroxylation) | Aromatic Hydroxylation | 166 | [9] |

| M2 (N-dealkylation) | N-dealkylation | 248 | [9] |

Note: Variability in reported Km values exists across different studies, which can be attributed to differences in experimental conditions and HLM donors.

By substituting deuterium for hydrogen at the positions susceptible to hydroxylation and N-dealkylation, the activation energy required for C-H bond cleavage is increased, leading to a slower rate of metabolite formation (a lower Vmax). This is the fundamental premise behind the improved metabolic profile of this compound.

Comparative Pharmacokinetics: this compound vs. Domperidone

Phase 1 single and multiple ascending dose studies in healthy subjects have confirmed the intended effect of deuteration on domperidone's in vivo behavior. The pharmacokinetic profile of this compound (CIN-102) is markedly different from that of its non-deuterated counterpart.

Table 2: Summary of Comparative Pharmacokinetic Properties

| Pharmacokinetic Parameter | Standard Domperidone | This compound (CIN-102) | Clinical Implication |

|---|---|---|---|

| Peak Plasma Conc. (Cmax) | Rapidly absorbed, leading to high Cmax.[10] | Substantial reduction in Cmax within the therapeutic dose range.[1] | Reduced risk of concentration-dependent cardiac toxicity (QT prolongation).[7] |

| Time to Peak (Tmax) | Typically rapid (e.g., ~0.6-1.2 hours).[10] | More sustained plasma concentrations.[1] | Smoother plasma concentration profile over the dosing interval. |

| Elimination Half-life (t½) | Reported as ~7-9 hours.[5] | More than twice that of non-deuterated domperidone.[1] | Potential for less frequent dosing and maintained therapeutic effect. |

| Cardiac Safety | Associated with QT prolongation at high concentrations.[7] | No clinically meaningful effect on QT interval at therapeutic and supratherapeutic doses.[7][11] | Significantly improved safety profile. |

These clinical findings strongly support the hypothesis that slowing the metabolism of domperidone through deuteration leads to a safer and more favorable pharmacokinetic profile, suitable for chronic administration.[2]

Experimental Methodologies

Representative Protocol: In Vitro Metabolic Stability Assessment

This protocol describes a typical experiment to compare the metabolic stability of a parent compound (domperidone) and its deuterated analogue (this compound) using pooled human liver microsomes (HLMs).

Detailed Steps:

-

Reagent Preparation:

-

Test Compounds: Prepare 1 mM stock solutions of domperidone and this compound in DMSO.

-

Microsomes: Thaw a vial of pooled commercial human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

-

Cofactor: Prepare a 10x concentrated NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, add 188 µL of the HLM working suspension (final concentration will be 0.5 mg/mL) to each well designated for a time point.

-

Add 2 µL of the 100 µM working solution of the test compound (domperidone or this compound) to achieve a final incubation concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding 10 µL of the 10x NRS solution to each well. The time of this addition is considered T=0.

-

Incubate the plate at 37°C.

-

-

Time Point Sampling and Reaction Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., labetalol) to the corresponding wells.

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal protein.

-

Carefully transfer the supernatant to a new 96-well plate or individual HPLC vials.

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the peak area of the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear portion of this curve (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life for this compound would indicate increased metabolic stability.

-

Representative Protocol: In Vivo Pharmacokinetic Study

This protocol outlines the key design elements of a randomized, single-dose, crossover study in healthy volunteers to compare the pharmacokinetics of domperidone and this compound, similar to the studies conducted for CIN-102.[7][11]

-

Study Design:

-

A randomized, double-blind, two-period, crossover design.

-

Subjects: A cohort of healthy adult male and female volunteers (e.g., n=24).

-

Treatment Arms:

-

Treatment A: Single oral dose of 20 mg domperidone.

-

Treatment B: Single oral dose of 20 mg this compound.

-

-

Washout Period: A sufficient washout period (e.g., 10-14 days) between the two treatment periods to ensure complete elimination of the drug from the first period.

-

-

Procedure:

-

Subjects are randomized to receive either Treatment A followed by B, or B followed by A.

-

Following an overnight fast, subjects receive the assigned single oral dose with a standardized volume of water.

-

Serial blood samples are collected in heparinized tubes at pre-dose (0 hours) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of domperidone and/or this compound are determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is performed on the plasma concentration-time data for each subject to determine the following key PK parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the curve extrapolated to infinity.

-

t½: Elimination half-life.

-

CL/F: Apparent total clearance.

-

-

-

Statistical Analysis:

-

The PK parameters (typically log-transformed Cmax and AUC) are compared between the two treatment groups using an analysis of variance (ANOVA) model appropriate for a crossover design.

-

Conclusion and Implications for Drug Development

The strategic application of deuterium substitution to domperidone represents a clear and successful example of metabolic engineering to enhance a drug's safety profile. By leveraging the kinetic isotope effect, this compound (CIN-102) slows the rate of its primary metabolic clearance pathway via CYP3A4. This modification directly translates to a more favorable pharmacokinetic profile in vivo, characterized by a blunted Cmax and a significantly prolonged elimination half-life.[1]

For drug development professionals, the this compound program underscores several key points:

-

Targeted Safety Improvement: Deuteration can be a powerful tool to mitigate concentration-dependent toxicities without altering the fundamental pharmacology of a molecule.

-

Life Cycle Management: It offers a viable strategy to create improved, next-generation versions of established drugs with known efficacy but challenging safety or PK profiles.

-

Predictable Outcomes: While the magnitude of the KIE can be difficult to predict without empirical testing, the effect of slowing metabolism at known "soft spots" is a well-understood and rational design principle.[12]

The clinical data for this compound demonstrates a significant de-risking of the cardiac liability that has long hindered domperidone's therapeutic potential. This deuterated compound has the potential to become a safe, effective, and much-needed long-term treatment option for patients suffering from gastroparesis.[3]

References

- 1. cinrx.com [cinrx.com]

- 2. CinDome Pharma Announces Enrollment Completion in the envision3D Phase 2 Clinical Trial of this compound (CIN-102) for the Treatment of Diabetic Gastroparesis [businesswire.com]

- 3. cindome.com [cindome.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Influence of domperidone on pharmacokinetics, safety and tolerability of the dopamine agonist rotigotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cindome.com [cindome.com]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the cytochrome P450 enzymes involved in the metabolism of domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cinrx.com [cinrx.com]

- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of Deudomperidone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist developed to address the unmet medical need for a safe and effective long-term treatment for gastroparesis. As a deuterated analog of domperidone (B1670879), this compound is engineered to possess an improved pharmacokinetic profile and a significantly reduced risk of cardiac arrhythmias. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, offering a comparative analysis with its parent compound, domperidone, to highlight its pharmacological and safety advancements. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, and bloating.[1] Domperidone, a dopamine D2/D3 receptor antagonist, has been a first-line treatment for this condition outside the United States.[1] However, its use has been limited by concerns over cardiac safety, specifically the risk of QT prolongation and associated arrhythmias.[2][3]

This compound is a new chemical entity that has been strategically modified through deuterium (B1214612) substitution to alter its metabolic pathway, leading to a blunted peak plasma concentration (Cmax) and an extended half-life.[4] This modification is designed to maintain the prokinetic and antiemetic efficacy of domperidone while significantly mitigating the risk of cardiac side effects.[5][6] Clinical studies have confirmed that this compound, even at supra-therapeutic doses, does not induce clinically relevant QT prolongation.[2][7]

This guide will delve into the in vitro pharmacological and safety profile of this compound, referencing the extensive data available for domperidone to provide a thorough characterization.

Pharmacological Profile

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

This compound exerts its prokinetic and antiemetic effects by antagonizing dopamine D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem.[1][8] As a peripherally selective antagonist, this compound has limited ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects such as extrapyramidal symptoms.[9]

The antagonism of D2 receptors in the stomach enhances gastrointestinal motility and coordination, accelerating gastric emptying. In the CTZ, blockade of D2/D3 receptors inhibits the signaling cascade that leads to nausea and vomiting.

Figure 1: this compound's Mechanism of Action.

Receptor Binding and Functional Potency

While specific in vitro binding affinities (Ki) and functional potencies (IC50/EC50) for this compound are not publicly available, it is expected to have a similar high-affinity binding profile to dopamine D2 and D3 receptors as domperidone. For reference, domperidone has shown selectivity for the D3 receptor over the D2 receptor.[10]

Table 1: Comparative Dopamine Receptor Binding Affinities of Domperidone

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |

| Dopamine D2 | Domperidone | Data not consistently reported | Human | [11][12] |

| Dopamine D3 | Domperidone | Reported to have 5-fold higher affinity than for D2 | Human | [10] |

Note: Quantitative Ki values for domperidone are not consistently available in the public domain. The table reflects the qualitative descriptions found in the literature.

Safety Pharmacology

A key aspect of this compound's development is its improved cardiac safety profile compared to domperidone.

hERG Channel Inhibition

Domperidone is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes.[3][13] The in vitro IC50 for hERG channel blockade by domperidone is reported to be 57.0 nmol/L.[13]

In contrast, a thorough QT study in healthy individuals demonstrated that this compound, at both therapeutic and approximately 5-fold supra-therapeutic concentrations, has no clinically relevant effect on the QT/QTc interval.[2][7] This suggests that this compound has a significantly lower potential for hERG channel inhibition compared to domperidone.

Table 2: hERG Channel Inhibition Data

| Compound | Assay Type | IC50 | Reference |

| Domperidone | Whole-cell patch clamp in HEK 293 cells | 57.0 nmol/L | [13] |

| This compound | In vitro data not publicly available. Clinical thorough QT study showed no significant effect. | N/A | [2][7] |

Pharmacokinetics: Metabolism and Transporter Interactions

In Vitro Metabolism and Cytochrome P450 Inhibition

Domperidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 through N-dealkylation and hydroxylation.[14][15] It is also a mechanism-based inhibitor of CYP3A4.[16][17] The deuteration of this compound is intended to alter its metabolism, contributing to its improved pharmacokinetic and safety profile.

Table 3: In Vitro CYP450 Inhibition Data for Domperidone

| CYP Isoform | Substrate | Inhibition Type | IC50 / Ki | Reference |

| CYP3A4 | Midazolam | Reversible | 10.1 µM | [16] |

| CYP3A4 | Midazolam | Time-Dependent | IC50 = 3.2 µM | [16] |

| CYP3A4 | Midazolam / Testosterone | Mechanism-Based | Ki = 12 µM, kinact = 0.037 min-1 | [17] |

Note: Data for this compound is not publicly available. The data for domperidone is presented as a reference.

P-glycoprotein (P-gp) Interaction

P-glycoprotein (P-gp) is an efflux transporter that can influence the absorption and distribution of drugs. Domperidone has been shown to have an affinity for P-gp.[18] The interaction of this compound with P-gp has not been publicly disclosed but is an important parameter in its overall pharmacokinetic profile.

Experimental Protocols